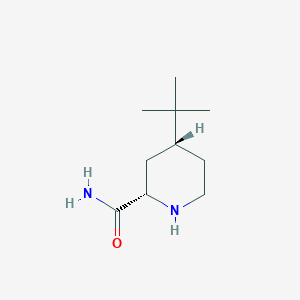

(2S,4R)-4-Tert-butylpiperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” is a compound that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), and it has a specific stereochemistry denoted by the (2S,4R) configuration.

Molecular Structure Analysis

The molecular structure of “this compound” would be determined by its specific atomic arrangement and the (2S,4R) configuration. This configuration indicates the spatial arrangement of the atoms, specifically around the chiral centers .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific chemical structure. Similar compounds have shown various chemical reactions. For example, (2S,4R)-4-fluoroproline was found to favor the Cγ-exo conformation present in the wild type structure and stabilize the protein structure due to a pre-organization effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific chemical structure. For example, similar compounds have shown different physical properties and chemical reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacological Applications

Neurotoxicity Studies : Neurotoxicity of compounds like acrylamide in exposed workers highlights the importance of understanding the toxicological profiles of chemical compounds used in industrial settings. Although acrylamide differs structurally from "(2S,4R)-4-Tert-butylpiperidine-2-carboxamide," this research underlines the necessity of comprehensive toxicological evaluations for all chemical entities, including those used in pharmaceuticals and industrial processes (Pennisi et al., 2013).

Environmental Impact

Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs) like BHT (butylated hydroxytoluene) reveal their widespread presence in the environment and potential human exposure pathways. Although "this compound" is not a phenolic compound, research on similar industrially relevant chemicals demonstrates the importance of evaluating environmental persistence, human exposure risks, and toxicity (Liu & Mabury, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “(2S,4R)-4-Tert-butylpiperidine-2-carboxamide” would depend on its potential applications. For instance, a fluorinated agent, 18 F-(2S,4R)4-Fluoroglutamine (18 F-Gln), has been developed and advanced into clinical trials for imaging several malignancies, including several breast cancer subtypes .

Properties

IUPAC Name |

(2S,4R)-4-tert-butylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h7-8,12H,4-6H2,1-3H3,(H2,11,13)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIRPSJCZJIHY-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate](/img/structure/B2767602.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767607.png)

![3-(3-Methylthiophen-2-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2767609.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)